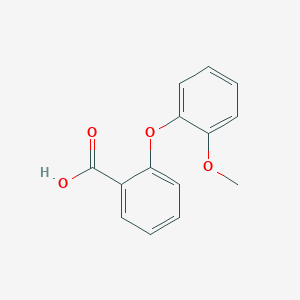

2-(2-Methoxyphenoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-11-7-3-2-6-10(11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWIIPSSDWXVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342110 | |

| Record name | 2-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-73-7 | |

| Record name | 2-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-Methoxyphenoxy)benzoic acid (CAS Number: 21905-73-7), a versatile molecule with significant applications in the pharmaceutical and agrochemical industries. Understanding these fundamental characteristics is paramount for its effective utilization in research, development, and formulation. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and the experimental methodologies used for their determination.

Molecular Identity and Structural Features

This compound is an aromatic carboxylic acid distinguished by a methoxyphenoxy substituent at the ortho position of the benzoic acid core. This structural arrangement, featuring a diaryl ether linkage, is a key determinant of its chemical behavior and biological activity.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 21905-73-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2][3] |

| Molecular Weight | 244.25 g/mol | [1][2][3] |

| Appearance | Off-white crystals | [1] |

| PubChem CID | 578689 | [2] |

The presence of the carboxylic acid group imparts acidic properties, while the ether linkage and aromatic rings contribute to its lipophilicity and potential for π-π stacking interactions. The methoxy group can influence electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

Solubility Profile: A Critical Parameter for Application

Table 2: Predicted and Analogous Solubility Data

| Solvent | Predicted/Analogous Solubility | Rationale/Reference Compound |

| Water | Slightly soluble | The carboxylic acid group can engage in hydrogen bonding with water, but the overall aromatic structure limits aqueous solubility. For the related compound 2-methoxybenzoic acid, a water solubility of 5443.79 mg/L at 30°C has been reported.[4] |

| Ethanol | Soluble | The polar hydroxyl group and non-polar ethyl group of ethanol can interact favorably with both the carboxylic acid and the aromatic rings of the molecule. Benzoic acid itself shows good solubility in ethanol.[5][6] |

| DMSO | Soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask method, standardized by organizations like the OECD (Guideline 105).

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The choice of agitation time and temperature is critical. Incomplete equilibration will lead to an underestimation of solubility. The analytical method for quantification must be specific and sensitive to the compound of interest.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a crucial parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

Table 3: Predicted and Analogous pKa Values

| Compound | pKa | Source |

| Benzoic Acid | 4.20 | |

| 2-Methoxybenzoic Acid | 4.08 | [4][7] |

| This compound | ~4 | (Predicted based on structural similarity) |

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol or water-acetonitrile to ensure sufficient solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Diagram: Workflow for pKa Determination

Caption: Workflow for the potentiometric determination of pKa.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

No experimental LogP value for this compound was found in the searched literature. However, computational methods can provide an estimated value. For comparison, the LogP of the related compound 2-methoxybenzoic acid is predicted to be around 1.67.[9]

Table 4: Predicted and Analogous LogP Values

| Compound | LogP (Calculated) | Source |

| 2-Methoxybenzoic Acid | 1.67 | [9] |

| This compound | > 2 | (Predicted to be higher due to the additional phenoxy group) |

Experimental Protocol: HPLC Method for LogP Determination

A common and rapid method for estimating LogP is through reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

Correlation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The LogP of the target compound is then interpolated from this curve.

Causality: The retention of a compound on a C18 column is primarily driven by its hydrophobicity. A longer retention time indicates greater lipophilicity and thus a higher LogP value. The pH of the mobile phase must be controlled to ensure the compound is in its neutral form, as the ionized form will have a much lower retention time.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a compound, including its melting point, purity, and thermal stability.

Melting Point: The reported melting point for this compound is in the range of 114-120 °C .[1][3]

Experimental Protocol: DSC and TGA Analysis

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The melting point is determined from the onset temperature of the endothermic melting peak on the DSC thermogram. The sharpness of the peak can also provide an indication of purity.

-

-

Thermogravimetric Analysis (TGA):

-

A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The change in mass of the sample is recorded as a function of temperature.

-

The TGA curve provides information on the thermal stability of the compound and the temperatures at which decomposition occurs.

-

Diagram: Conceptual Workflow for Thermal Analysis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. quora.com [quora.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)benzoic Acid: A Versatile Scaffold for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

2-(2-Methoxyphenoxy)benzoic acid, identified by its CAS number 21905-73-7, is an aromatic carboxylic acid that has garnered significant interest within the scientific community. Its unique structure, featuring a diaryl ether linkage, positions it as a valuable intermediate in the synthesis of a wide array of complex molecules. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its synthesis, properties, and applications, underscoring its potential in creating novel chemical entities for the pharmaceutical and agrochemical industries. The methoxyphenoxy group enhances its solubility and reactivity, making it an excellent candidate for the synthesis of various bioactive molecules.[1]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. This compound is an off-white crystalline solid.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21905-73-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | Off-white crystals | [1] |

| Melting Point | 114-120 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | [2] |

| InChI Key | LFWIIPSSDWXVJZ-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism: The Art of Diaryl Ether Formation

The core structural feature of this compound is the diaryl ether bond. The most established and versatile method for the formation of this linkage is the Ullmann condensation. This copper-catalyzed reaction provides a reliable pathway for coupling an aryl halide with a phenol.

The mechanism of the Ullmann condensation is a subject of extensive research. While several pathways have been proposed, a generally accepted sequence involves the formation of an organocopper intermediate. The reaction is thought to proceed through a Cu(I) catalytic cycle. Initially, an active Cu(I) species is generated, which then undergoes oxidative addition with the aryl halide. The resulting organocopper compound then reacts with the phenoxide, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Diagram: Generalized Ullmann Condensation Mechanism

Sources

molecular structure of 2-(2-Methoxyphenoxy)benzoic acid

An In-depth Technical Guide to the Molecular Structure of 2-(2-Methoxyphenoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 21905-73-7), a versatile chemical intermediate pivotal in the pharmaceutical, agrochemical, and polymer science sectors.[1][2] We will delve into the synthetic rationale, elucidation of its structural features through advanced spectroscopic techniques, and the implications of its architecture on its chemical behavior and applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound.

Introduction: A Molecule of Versatility

This compound is an aromatic carboxylic acid distinguished by a diaryl ether linkage.[1][3] Its molecular framework, combining a benzoic acid moiety with a methoxy-substituted phenoxy group, confers a unique balance of reactivity, solubility, and steric hindrance that makes it a valuable precursor in organic synthesis.[1][3] Its role as an intermediate is critical in the development of complex bioactive molecules, including novel herbicides and pharmaceutical agents.[1][2][3] Understanding its precise molecular structure is paramount to predicting its reactivity, optimizing synthetic routes, and designing new derivatives with enhanced functionality.

Physicochemical & Identification Data

The fundamental identity of a compound is established by its physical and chemical properties. For this compound, these are summarized below.

| Property | Value | Source |

| CAS Number | 21905-73-7 | [1][3] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][3] |

| Molecular Weight | 244.25 g/mol | [1][3] |

| Appearance | Off-white crystals | [1][3] |

| Melting Point | 114-120 °C | [1][3] |

| PubChem ID | 578689 | [1] |

Synthesis: Forging the Diaryl Ether Linkage

The central structural feature of this compound is the diaryl ether bond. The most established and mechanistically significant method for creating this bond is the Ullmann condensation.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4][5] It involves the coupling of an aryl halide with an alcohol or phenol to form a diaryl ether.[4][6] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions.[6][7]

The choice of a copper catalyst is critical; it facilitates the coupling by forming an organocuprate intermediate, which then undergoes reductive elimination to form the C-O bond and regenerate the catalyst.[5][8] The reaction is typically performed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol, forming the more nucleophilic phenoxide.[4][8]

Caption: Synthetic scheme for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Ether Synthesis

This protocol is a representative methodology. Researchers should optimize conditions based on specific substrates and available laboratory equipment.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), guaiacol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst & Solvent: Add copper(I) oxide (0.1 eq) and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 150-180 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may take 12-24 hours.

-

Work-up: After cooling to room temperature, pour the mixture into a beaker containing dilute hydrochloric acid to neutralize the excess base and precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield off-white crystals of this compound.[1]

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous proof of identity and connectivity.

Caption: Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

-

A broad singlet, typically downfield (>10 ppm), is characteristic of the acidic proton of the carboxylic acid.[9]

-

A sharp singlet around 3.8-4.0 ppm integrates to three protons, corresponding to the methoxy (-OCH₃) group.[9]

-

A complex series of multiplets between ~6.8 and 8.0 ppm represents the eight aromatic protons on the two benzene rings. The specific splitting patterns are dictated by their positions and coupling with adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

The carboxyl carbon (C=O) appears as a singlet at the lowest field, typically ~165-175 ppm.[10]

-

The aromatic carbons resonate in the ~110-160 ppm region. Carbons attached to oxygen (the ether linkage and the methoxy-bearing carbon) will be further downfield within this range.

-

The methoxy carbon (-OCH₃) will appear as a sharp signal around 55-60 ppm.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Confirms the presence of the hydrogen-bonded acid dimer.[11] |

| C=O (Carboxylic Acid) | 1680-1710 (strong, sharp) | Indicates the carbonyl stretch of the conjugated acid.[11] |

| C-O-C (Aryl Ether) | 1200-1275 (strong, sharp) | Confirms the diaryl ether linkage. |

| C=C (Aromatic) | 1450-1600 (multiple bands) | Characteristic of the benzene rings. |

| C-H (Aromatic) | 3000-3100 (sharp) | Aromatic C-H stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural clues through fragmentation patterns. For this compound (MW = 244.25), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 244, confirming the molecular weight.[12]

-

Key Fragments: Fragmentation may occur via loss of a hydroxyl radical (-OH, m/z = 227), loss of a carboxyl group (-COOH, m/z = 199), or cleavage of the ether bond, leading to characteristic fragment ions corresponding to the substituted aromatic rings.

Supramolecular Structure: The Hydrogen-Bonded Dimer

In the solid state, the molecular structure is further defined by intermolecular forces. Like most carboxylic acids, this compound is expected to form a stable centrosymmetric dimer through strong intermolecular hydrogen bonds between the carboxyl groups of two separate molecules.[13][14] This dimerization significantly influences the compound's physical properties, such as its melting point and solubility.

Caption: Carboxylic acid dimer formation via intermolecular hydrogen bonding.

Conclusion

The is definitively characterized by its diaryl ether framework, a carboxylic acid functional group, and a methoxy substituent on one of the phenyl rings. Its synthesis is reliably achieved through the Ullmann condensation. A combined analytical approach utilizing NMR, IR, and mass spectrometry provides an unambiguous confirmation of this structure. In the solid state, its supramolecular architecture is dominated by the formation of hydrogen-bonded dimers. This detailed structural understanding is the foundation for its rational application in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

References

- Ullmann reaction | PPTX. (n.d.). Slideshare.

- Ullmann condensation. (2023, November 29). In Wikipedia.

- 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251. (n.d.). PubChem.

- Ullmann Condensation. (n.d.). SynArchive.

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- This compound methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 4-(5-Hydroxymethyl-2-methoxyphenoxy)benzoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179. [Link]

- 2-(2-Methoxyphenylamino)benzoic acid | C14H13NO3 | CID 202774. (n.d.). PubChem.

- 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. (n.d.). PubChem.

- Showing Compound 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB.

- Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.

- Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.

- Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. (2018, November 18). Chegg.

- Zhang, Z.-F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1135. [Link]

- Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.

- 2-Methoxy-benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.

- Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook.

- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). (n.d.). Human Metabolome Database.

- Wagner, C. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. (2015, August 9). ResearchGate.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate.

- 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Eureka | Patsnap.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann reaction | PPTX [slideshare.net]

- 9. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound(21905-73-7) MS spectrum [chemicalbook.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Methoxyphenoxy)benzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-(2-Methoxyphenoxy)benzoic acid (CAS No: 21905-73-7), a versatile diaryl ether and carboxylic acid derivative. With a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol , this compound serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. This document details a robust synthetic protocol based on the Ullmann condensation, provides a thorough guide to its structural characterization using modern spectroscopic techniques, and explores its applications, with a focus on its role as a precursor to pharmacologically active xanthone derivatives.

Introduction and Chemical Identity

This compound is an aromatic carboxylic acid distinguished by a methoxy-substituted phenoxy group at the ortho position to the carboxyl function. This structural arrangement imparts unique reactivity and solubility characteristics, making it a valuable building block in organic synthesis.[1] Its IUPAC name is definitively This compound . The molecule consists of a benzoic acid core linked via an ether bridge to a guaiacol (2-methoxyphenol) moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | - |

| CAS Number | 21905-73-7 | |

| Molecular Formula | C₁₄H₁₂O₄ | |

| Molecular Weight | 244.24 g/mol | |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 114-120 °C | [2] |

| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2C(=O)O |

Synthesis via Ullmann Condensation: A Mechanistic Approach

The synthesis of diaryl ethers like this compound is most effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[3][4] This method involves the coupling of an aryl halide with a phenol. For the synthesis of the title compound, the logical precursors are a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and guaiacol (2-methoxyphenol).

The choice of a copper catalyst is critical. While early Ullmann reactions required harsh conditions with stoichiometric amounts of copper powder, modern protocols utilize catalytic amounts of copper(I) salts, such as CuI or Cu₂O, often enhanced by ligands that stabilize the copper catalyst and accelerate the reaction.[1][5] The base, typically an alkali metal carbonate like K₂CO₃ or Cs₂CO₃, is essential for deprotonating the phenol, thereby generating the phenoxide nucleophile required for the substitution.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for a similar isomer and is based on established Ullmann condensation principles.[6][7]

Materials:

-

2-Chlorobenzoic acid

-

Guaiacol (2-methoxyphenol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Pyridine (as solvent or co-solvent)

-

Hydrochloric Acid (HCl) for acidification

-

Sodium Hydroxide (NaOH) for extraction

-

Diethyl ether or Ethyl acetate for extraction

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), guaiacol (2.0 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of CuI (e.g., 10 mol%).

-

Causality: Using an excess of the phenol component (guaiacol) and the base helps to drive the reaction to completion. K₂CO₃ deprotonates the guaiacol to form the potassium guaiacolate, the active nucleophile.

-

-

Solvent and Reflux: Add a high-boiling polar aprotic solvent like pyridine or DMF. Heat the mixture to reflux (typically 120-160 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The copper(I) catalyst facilitates the coupling of the aryl halide with the phenoxide. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Cu(I) species, followed by reaction with the phenoxide and reductive elimination of the diaryl ether product.[8]

-

-

Work-up and Extraction: After cooling, dilute the reaction mixture with water and basify with a NaOH solution to ensure the product is in its carboxylate salt form, which is soluble in the aqueous phase. Extract the mixture with diethyl ether to remove unreacted guaiacol and other organic impurities.

-

Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl until the pH is approximately 2. The desired product, this compound, will precipitate as a solid.

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.

Caption: Ullmann condensation workflow for synthesis.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for this compound, drawing parallels with the well-characterized spectra of its constituent parts, 2-methoxybenzoic acid and guaiacol.[9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | ~10.5 - 13.0 | Broad Singlet | 1H | Position is concentration-dependent and proton is exchangeable with D₂O. |

| Benzoic Acid Ring Protons | ~6.8 - 8.2 | Multiplets | 4H | Complex splitting pattern due to ortho, meta, and para couplings. The proton ortho to the carboxyl group will be the most downfield. |

| Phenoxy Ring Protons | ~6.9 - 7.2 | Multiplets | 4H | Signals will be in the aromatic region, influenced by the electron-donating methoxy and ether groups. |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet | 3H | Characteristic singlet for a methoxy group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carboxylic Acid (C=O) | ~168 - 173 | The carbonyl carbon is significantly deshielded. |

| Aromatic C-O (Ether) | ~145 - 160 | Carbons directly attached to the ether oxygen are downfield. |

| Aromatic C-OCH₃ | ~147 - 150 | Carbon bearing the methoxy group. |

| Quaternary Aromatic Carbons | ~120 - 135 | Carbons with no attached protons (e.g., C-COOH and C-OAr). |

| Aromatic CH | ~110 - 135 | A total of 8 signals are expected for the aromatic CH carbons. |

| Methoxy (-OCH₃) | ~55 - 57 | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, characteristic of H-bonded dimers.[11] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption.[11] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium to strong bands. |

| C-O Stretch (Aryl Ether & Acid) | 1210 - 1320 | Strong, characteristic of the Ar-O-Ar and Ar-COOH bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 244. Key fragmentation pathways would likely involve the loss of -OH (m/z 227), -COOH (m/z 199), and cleavage of the ether bond.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 2-(3-Methoxyphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]

- 10. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenoxy)benzoic Acid: Melting Point and Solubility

Introduction

2-(2-Methoxyphenoxy)benzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] With a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.25 g/mol , its structure incorporates a methoxyphenoxy group, which enhances its reactivity and solubility, making it a valuable building block in the pharmaceutical and agrochemical sectors.[1] This compound is notably used in the development of herbicides and as an intermediate in the synthesis of medicinal compounds.[1]

This guide provides a comprehensive technical overview of two fundamental physicochemical properties of this compound: its melting point and solubility. A thorough understanding of these characteristics is paramount for researchers and drug development professionals, as they directly influence substance purity, identification, formulation, and bioavailability. We will delve into the theoretical principles, present available data, and provide detailed, field-proven experimental protocols for the accurate determination of these properties.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides significant insights into its identity and purity.[2] For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid phase transitions to a liquid.[2] The presence of impurities generally leads to a depression and broadening of this melting range.[2] Therefore, accurate melting point determination is a fundamental technique in quality control and compound characterization.

Reported Melting Point Data

The melting point of this compound has been reported by chemical suppliers. This data is essential for initial characterization and for setting specifications in a quality control environment.

| Compound | Reported Melting Range (°C) | Appearance | Source |

| This compound | 114-120 °C | Off-white crystals | Chem-Impex[1] |

This relatively broad range may suggest the typical purity level of the commercially available substance or inherent thermal decomposition characteristics, which underscores the importance of in-house verification.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and standard technique for determining the melting point of a solid organic compound.[3][4][5] The protocol below outlines a robust procedure for obtaining an accurate melting range.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy (initial melting point) and fully transitions to a liquid (final melting point) are recorded to define the melting range.[5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a thin-walled capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.

-

-

Instrument Setup (Modern Melting Point Apparatus):

-

Approximate Determination (Rapid Scan):

-

Start the heating program and observe the sample through the viewing lens.

-

Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time in subsequent, more precise measurements.[2]

-

Allow the apparatus to cool sufficiently before the next determination.

-

-

Accurate Determination (Slow Scan):

-

Prepare a new capillary tube with the sample.

-

Set the starting temperature to about 10 °C below the approximate melting point found in the rapid scan.

-

Set a slow, controlled heating rate of 1-2 °C per minute.[2] A slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate reading.[4]

-

Carefully observe the sample as the temperature rises.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Reporting:

-

Repeat the accurate determination at least twice with fresh samples to ensure consistency and reproducibility.

-

Report the final melting range as the average of the consistent measurements.

-

Visualization: Melting Point Determination Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Section 2: Solubility Profile

Solubility, the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, is a critical parameter in drug development.[6] It influences everything from reaction kinetics during synthesis to the bioavailability of a final drug product. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[7][8]

Theoretical Solubility Assessment

This compound possesses both polar and non-polar characteristics.

-

Polar Groups: The carboxylic acid (-COOH) group can engage in hydrogen bonding and is acidic. The ether linkage (-O-) and methoxy group (-OCH₃) also contribute polarity.

-

Non-Polar Groups: The two phenyl rings provide a significant non-polar, hydrophobic character.

Based on this structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid group should allow for solubility in polar protic solvents, especially alcohols. Solubility in water is expected to be limited due to the large non-polar backbone but should increase significantly in basic aqueous solutions (e.g., 5% NaHCO₃ or 5% NaOH) due to the formation of a highly polar carboxylate salt.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene): Limited solubility is anticipated due to the compound's overall polarity.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][10]

Step-by-Step Methodology:

-

Preparation:

-

Select a range of representative solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone, toluene).

-

Prepare vials for each solvent. Add a measured volume of the chosen solvent (e.g., 5 mL) to each vial.

-

-

Equilibration:

-

Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[10]

-

Seal the vials securely.

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Maintain constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).[10]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[8] This step is critical to remove all undissolved solid particles.

-

-

Quantification (via HPLC):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Calculation: Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration in the diluted sample. Multiply by the dilution factor to find the final solubility concentration.

-

-

Data Reporting:

-

Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Visualization: Shake-Flask Solubility Workflow

The following diagram outlines the key stages of the shake-flask method for determining equilibrium solubility.

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Conclusion

The physicochemical properties of this compound, specifically its melting point and solubility, are foundational to its application in research and development. The reported melting range of 114-120 °C serves as a key identifier and purity indicator. While quantitative solubility data is sparse, a qualitative assessment based on its chemical structure suggests solubility in polar organic solvents and basic aqueous media, a hypothesis that can be precisely tested using the standardized shake-flask protocol. The methodologies detailed in this guide provide a robust framework for scientists to accurately characterize this important chemical intermediate, ensuring data integrity and facilitating its effective use in the synthesis of novel pharmaceutical and agrochemical agents.

References

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM.

- Measuring Solubility | Secondaire - Alloprof. Alloprof. [Link]

- Testing the Solubility of Common Liquid Solvents | Activity - Education.com.

- EXPERIMENT 1 DETERMIN

- Melting point determin

- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Mettler Toledo. [Link]

- Measuring the Melting Point - Westlab Canada. Westlab Canada. [Link]

- Melting point determin

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. store.astm.org [store.astm.org]

- 4. mt.com [mt.com]

- 5. westlab.com [westlab.com]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. education.com [education.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lup.lub.lu.se [lup.lub.lu.se]

spectroscopic data for 2-(2-Methoxyphenoxy)benzoic acid

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Methoxyphenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the (CAS No. 21905-73-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic interpretation grounded in established chemical principles. We will explore the synergistic application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide an unambiguous structural confirmation and purity assessment. Each section details the causality behind experimental choices and offers self-validating protocols, ensuring technical accuracy and field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of Spectroscopic Characterization

This compound is a diaryl ether with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.25 g/mol .[2] Its structure, featuring a benzoic acid core linked to a methoxyphenoxy group, makes it a versatile building block for more complex bioactive molecules.[1] In pharmaceutical and agrochemical development, the precise structural integrity and purity of such intermediates are paramount. Any deviation can lead to unwanted side-products, altered efficacy, or unforeseen toxicity.

Spectroscopic analysis provides a non-destructive, highly detailed fingerprint of a molecule's structure. By synergistically employing IR, NMR, and MS, we can confirm the presence of key functional groups, map the precise connectivity of every atom, and verify the compound's molecular weight. This guide serves as an authoritative reference for interpreting the spectroscopic signature of this compound.

Molecular Structure and Functional Groups

Before delving into the spectra, it is crucial to identify the key structural features of this compound that will produce distinct spectroscopic signals.

-

Carboxylic Acid: Consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This group is central to the molecule's reactivity.

-

Aromatic Rings: Two phenyl rings, one substituted with the carboxylic acid and the ether linkage, and the other with the methoxy group and the ether linkage.

-

Ether Linkage: A C-O-C bond connecting the two aromatic rings.

-

Methoxy Group: An -OCH₃ group attached to one of the aromatic rings.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on a logical workflow where each technique provides complementary information. The process begins with sample preparation, followed by data acquisition using multiple spectroscopic methods, and culminates in an integrated interpretation that confirms the molecular structure.

Caption: Plausible EI-MS Fragmentation Pathway.

Conclusion: A Unified Structural Portrait

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they offer an unambiguous confirmation of the structure of this compound.

Caption: Synergy of Spectroscopic Techniques.

This guide has detailed the acquisition and interpretation of IR, NMR, and MS data, providing the necessary framework for researchers and drug development professionals to confidently verify the identity, structure, and purity of this compound, a critical step in ensuring the quality and reliability of their scientific endeavors.

References

- Eur J Mass Spectrom (Chichester). (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- SpectraBase. (n.d.). This compound methyl ester - Optional[13C NMR].

- PubChem. (n.d.). 2-(2-Methoxyphenylamino)benzoic acid.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).

- PubChem. (n.d.). 2-Methoxybenzoic acid.

- SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum.

- NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.

- MassBank of North America. (n.d.). MoNA.

- NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.

- Chemical Science (RSC Publishing). (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification.

- ACS Publications. (n.d.). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

- Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.

- SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[ATR-IR] - Spectrum.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- PubChem. (n.d.). Diaryl ether.

- ResearchGate. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols.

- Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.

- SpectraBase. (n.d.). 2-Methoxy-benzoic acid.

- PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity.

Sources

Introduction: The Role of NMR in Structural Analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Methoxyphenoxy)benzoic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, predicted spectral features, and practical experimental protocols necessary for the structural elucidation of this molecule.

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For a compound like this compound, with its distinct functional groups and multiple aromatic protons, ¹H NMR provides a detailed fingerprint, revealing the precise arrangement of atoms. Understanding this spectrum is crucial for confirming synthesis, assessing purity, and gaining insights into the molecule's electronic environment. This guide will deconstruct the ¹H NMR spectrum, correlating each signal to the specific protons within the molecular structure.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the this compound molecule. The structure consists of three key regions: a disubstituted benzoic acid ring, a disubstituted methoxyphenoxy ring, and two functional group protons (carboxylic acid and methoxy).

Due to the ortho-substitution pattern on both aromatic rings, all eight aromatic protons are chemically distinct. They are labeled H-3 through H-6 on the benzoic acid ring and H-3' through H-6' on the methoxyphenoxy ring.

Caption: Labeled structure of the molecule.

Core Principles of Spectral Interpretation

The ¹H NMR spectrum is analyzed based on four key features: chemical shift, integration, spin-spin coupling, and signal shape.

Chemical Shift (δ)

The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[1]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the adjacent electronegative oxygen atoms. It appears far downfield, typically in the 9-13 ppm range.[2][3][4] The signal is often broad due to hydrogen bonding and its acidic nature means it will exchange with deuterium, causing the peak to disappear upon addition of D₂O.[2][5]

-

Aromatic Protons (Ar-H): Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[6] Their exact shifts are influenced by the substituents on the ring.[7]

-

Benzoic Acid Ring (H-3 to H-6): This ring is substituted with an electron-withdrawing carboxylic acid group (-COOH) and an electron-donating ether oxygen (-OAr). The -COOH group will most strongly deshield the ortho proton (H-6), while the ether oxygen will shield the other protons.

-

Methoxyphenoxy Ring (H-3' to H-6'): This ring has two electron-donating groups: the ether linkage and the methoxy group (-OCH₃). The methoxy group is a particularly strong activating group and will cause significant shielding, especially at the ortho (H-3') and para (H-5') positions.[8]

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the attached oxygen. They appear as a sharp singlet, typically in the 3.0-4.4 ppm region.[9][10]

Integration

The area under each signal is directly proportional to the number of protons generating that signal.[1][11] For this compound, the expected integral ratio would be 1 (COOH) : 8 (aromatic protons) : 3 (OCH₃).

Spin-Spin Coupling (Multiplicity)

Coupling between non-equivalent neighboring protons splits a signal into multiple lines (a multiplet), described by the n+1 rule.[1] The distance between these lines is the coupling constant (J), measured in Hertz (Hz).

-

Aromatic Coupling:

-

Expected Patterns: The aromatic protons will exhibit complex splitting patterns, such as doublets, triplets, or, more likely, doublets of doublets (dd) and triplets of doublets (td), due to multiple coupling partners. For example, H-4 would be coupled to H-3 and H-5, likely appearing as a triplet or triplet-like multiplet. H-6, adjacent to the C-1 carbon, would be coupled only to H-5, appearing as a doublet.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles above, we can predict the key features of the ¹H NMR spectrum. The signals are presented in order of their expected downfield shift.

| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |

| -COOH | 9.0 - 13.0 | 1H | Broad Singlet (br s) | Highly deshielded acidic proton; exchangeable with D₂O.[2][4][5] |

| H-6 | ~8.0 - 8.2 | 1H | Doublet (d) | Ortho to the strongly electron-withdrawing -COOH group. |

| Aromatic Protons | 6.8 - 7.8 | 7H | Complex Multiplets (m) | Overlapping signals from both rings, influenced by competing electronic effects.[6][7] |

| -OCH₃ | ~3.8 - 4.0 | 3H | Singlet (s) | Shielded protons on an electron-rich oxygen, no adjacent protons to couple with.[9] |

Detailed Signal Breakdown:

-

Carboxylic Acid (9.0-13.0 ppm): A very broad singlet, its exact position highly dependent on solvent and concentration.[2][14]

-

Downfield Aromatic Region (~7.8-8.2 ppm): The proton ortho to the carboxylic acid group (H-6) is expected to be the most deshielded of the aromatic protons and should appear furthest downfield.

-

Mid-range Aromatic Region (~7.0-7.6 ppm): This region will likely contain the complex, overlapping signals of the remaining protons on the benzoic acid ring (H-3, H-4, H-5) and some protons from the methoxyphenoxy ring. The patterns will be complex due to ortho and meta couplings.

-

Upfield Aromatic Region (~6.8-7.2 ppm): The protons on the electron-rich methoxyphenoxy ring, particularly those ortho and para to the methoxy group (H-3' and H-5'), are expected to be the most shielded and appear in this region.[8]

-

Methoxy Signal (~3.8-4.0 ppm): A characteristic sharp singlet integrating to three protons, confirming the presence of the -OCH₃ group.[9]

Experimental Protocol for Data Acquisition

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz).

-

Insert the sample into the magnet.

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts and coupling patterns to assign the peaks.

-

Caption: A streamlined workflow for ¹H NMR analysis.

Advanced Considerations and Troubleshooting

-

Solvent Choice: The choice of solvent can affect the chemical shift, particularly for the acidic COOH proton. In CDCl₃, this peak may be very broad or even absent due to exchange. DMSO-d₆ is often a better choice for observing exchangeable protons.

-

Impurity Identification: Extraneous peaks in the spectrum may indicate the presence of residual solvents from synthesis (e.g., acetone, ethyl acetate) or starting materials.

-

2D NMR Techniques: For an unambiguous assignment of all eight aromatic protons, which may overlap in the 1D spectrum, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., H-3 is coupled to H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for assigning quaternary carbons and piecing together molecular fragments.

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis of the chemical shifts, integrals, and coupling patterns allows for the confident assignment of each proton in the molecule. The characteristic downfield singlet of the carboxylic acid, the sharp singlet of the methoxy group, and the complex multiplet region of the eight aromatic protons together provide a definitive spectroscopic signature. This guide equips researchers with the foundational knowledge and practical steps to expertly acquire and interpret this crucial analytical data.

References

- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.

- Magnetic Resonance in Chemistry. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.

- University of Colorado Boulder.

- Chemistry Stack Exchange. (2020). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring.

- MIT OpenCourseWare. ¹H NMR Spectral parameters for substituted benzenes.

- The Journal of Chemical Physics. (1962). Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing.

- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.

- University College London. Chemical shifts.

- Moodle.

- ACD/Labs. Methoxy groups just stick out.

- Doc Brown's Chemistry. ¹H proton nmr spectrum of benzoic acid.

- ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group...

- Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles.

- OpenOChem Learn. Interpreting ¹H NMR.

- ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?

- ResearchGate. (2025, August 9).

- University of Puget Sound.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- Iowa State University. NMR Coupling Constants.

- Organic Chemistry D

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. web.mit.edu [web.mit.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Interpreting | OpenOChem Learn [learn.openochem.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

13C NMR chemical shifts of 2-(2-Methoxyphenoxy)benzoic acid

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(2-Methoxyphenoxy)benzoic acid

Abstract

This technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a molecule incorporating a benzoic acid moiety, a diaryl ether linkage, and a methoxy group, its ¹³C NMR spectrum presents a unique fingerprint reflective of its complex electronic and steric environment. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. By integrating foundational NMR principles with a detailed, predictive assignment of chemical shifts and a robust experimental protocol, this guide serves as an authoritative resource for understanding and acquiring the ¹³C NMR spectrum of this compound and structurally related molecules.

Molecular Structure and Carbon Environments

This compound (CAS 1137-41-3) is a disubstituted benzoic acid derivative featuring a phenoxy group at the 2-position, which itself is substituted with a methoxy group at its 2'-position. This substitution pattern results in 14 unique carbon environments, each with a distinct chemical shift in the ¹³C NMR spectrum. The absence of molecular symmetry means that all 14 carbon atoms are chemically non-equivalent and should, in principle, produce 14 discrete signals.

A clear and unambiguous numbering system is essential for accurate spectral assignment. The following diagram illustrates the molecular structure with the IUPAC-recommended numbering convention used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Foundational Principles for Spectral Interpretation

The chemical shift (δ) of each carbon atom is primarily influenced by its local electronic environment. Key factors for this compound include:

-

Carboxylic Acid Carbon (C7): The carbon atom of a carboxyl group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.[1] It typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm.[2][3] Aromatic carboxylic acids tend to appear towards the upfield end of this range.[2]

-

Aromatic Carbons (C1-C6, C1'-C6'): Carbons within benzene rings resonate in a characteristic region, typically from 110 to 160 ppm.[3][4] The precise shift is determined by the nature of the substituents.

-

Electron-Withdrawing Groups (EWGs): The -COOH group is an EWG, which deshields the attached ipso-carbon (C1) and other carbons in the ring, particularly at the ortho and para positions.

-

Electron-Donating Groups (EDGs): The ether oxygen (-OAr) and methoxy (-OCH₃) groups are strong EDGs. They shield the aromatic carbons, causing upfield shifts, especially for the ortho and para positions. Carbons directly bonded to oxygen (C2, C2') are significantly deshielded and appear far downfield in the aromatic region.

-

-

Methoxy Carbon (C8): The methyl carbon of an aromatic methoxy group typically has a chemical shift of approximately 56 ppm.[5] However, this value is sensitive to steric hindrance. If bulky ortho substituents force the methoxy group out of the plane of the aromatic ring, its carbon signal can be shifted downfield to ~62 ppm.[5][6][7] This "ortho effect" is a key diagnostic feature.

Predictive Analysis and Chemical Shift Assignments

While a definitive, fully assigned experimental spectrum is not widely published, a highly accurate prediction of the ¹³C NMR chemical shifts can be synthesized from established substituent effects and data from analogous compounds like 2-methoxybenzoic acid and substituted diaryl ethers.[8][9] The following table details the predicted assignments for each carbon in a common NMR solvent like DMSO-d₆.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 | 168.0 - 171.0 | Carboxylic Acid Carbonyl: Highly deshielded by two oxygen atoms, characteristic of an aromatic carboxylic acid.[2][10] |

| C2 | 155.0 - 158.0 | Quaternary C-OAr: Directly bonded to the electron-withdrawing ether oxygen, causing a significant downfield shift. |

| C2' | 150.0 - 153.0 | Quaternary C-OCH₃: Directly bonded to the methoxy group's oxygen, resulting in a strong deshielding effect. |

| C1' | 145.0 - 148.0 | Quaternary C-OAr: Bonded to the ether oxygen, but its shift is also influenced by the adjacent C2' with its methoxy group. |

| C6 | 133.0 - 135.0 | Aromatic CH: Ortho to the -COOH group and meta to the -OAr group. Deshielded by the adjacent carboxylic acid. |

| C4 | 131.0 - 133.0 | Aromatic CH: Para to the -COOH group and meta to the -OAr group. Exhibits moderate deshielding. |

| C1 | 125.0 - 128.0 | Quaternary C-COOH: Ipso-carbon attached to the carboxylic acid group. |

| C4' | 123.0 - 125.0 | Aromatic CH: Meta to the ether linkage and para to the -OCH₃ group. Influenced by both groups. |

| C5' | 121.0 - 123.0 | Aromatic CH: Para to the ether linkage and meta to the -OCH₃ group. |

| C5 | 120.0 - 122.0 | Aromatic CH: Meta to both the -COOH and -OAr groups. |

| C3' | 115.0 - 118.0 | Aromatic CH: Ortho to the ether linkage and meta to the -OCH₃ group. Shielded by the ether oxygen. |

| C3 | 114.0 - 117.0 | Aromatic CH: Ortho to the -OAr group, which causes significant shielding (upfield shift). |

| C6' | 112.0 - 115.0 | Aromatic CH: Ortho to the -OCH₃ group, leading to a strong shielding effect. |

| C8 | 55.5 - 57.0 | Methoxy Carbon: Typical chemical shift for an aromatic methoxy group.[5][6] The value may trend slightly higher if steric crowding from the adjacent ether linkage restricts rotation. |

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol is a self-validating system designed for reproducibility.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for carboxylic acids due to its excellent solvating power and its ability to minimize peak broadening of the carboxyl proton through hydrogen bonding.[10] CDCl₃ can also be used, but solubility may be lower.[1]

-

Concentration: Dissolve 20-30 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal reference, setting the chemical shift of its signal to 0.0 ppm.[1]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Sealing: Cap the NMR tube securely.

NMR Spectrometer Parameters

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

Nucleus: Observe ¹³C.

-

Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

-

Temperature: Set to a constant temperature, typically 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[11]

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, from TMS to the carbonyl carbon, are captured.

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Relaxation Delay (d1): 2.0 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is necessary for their quantitative observation, though it increases experiment time.

-

Acquisition Time (aq): 1.0 - 1.5 seconds.

-

Number of Scans (ns): 1024 to 4096 scans. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Correction: Perform automated or manual phase correction and baseline correction to produce a clean, flat spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (DMSO-d₆ at 39.52 ppm).

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. The 14 unique signals can be assigned with high confidence by understanding the interplay of inductive, resonance, and steric effects of the carboxylic acid, ether, and methoxy functional groups. The chemical shifts of the carbonyl carbon (C7), the oxygen-bearing aromatic carbons (C2, C2'), and the methoxy carbon (C8) are particularly diagnostic. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum, enabling unambiguous structural verification and purity assessment, which are critical steps in chemical synthesis and drug development.

References

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- American Chemical Society Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.

- The Royal Society of Chemistry. Supplementary Information.

- PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- The Royal Society of Chemistry. Supplementary Information File.

- American Chemical Society Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.

- ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.

- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).

- ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- ResearchGate. The 13 C-NMR (DMSO-d6, 125 MHz) data of compounds 1-3.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870).

- Semantic Scholar. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.

- Wiley Online Library. Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.

- University of Calgary. 13C NMR Chemical Shift Table.

- SpectraBase. This compound methyl ester - Optional[13C NMR] - Chemical Shifts.

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- SpectraBase. 2-Methoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PhytoBank. 13C NMR Spectrum (PHY0064709).

- ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- ResearchGate. 13 C-NMR data of the compounds 2 (DMSO-d6, δ/ppm).

- PubChem. 2-(2-Methoxyphenylamino)benzoic acid.

- MDPI. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- SpectraBase. 2-Methoxy-benzoic acid.

- Oregon State University. 13C NMR Chemical Shifts.

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

IR absorption peaks of 2-(2-Methoxyphenoxy)benzoic acid

An In-Depth Technical Guide to the Infrared Absorption Profile of 2-(2-Methoxyphenoxy)benzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction